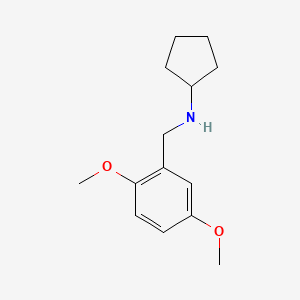![molecular formula C17H16N2O2 B1606683 [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 36640-56-9](/img/structure/B1606683.png)
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Overview
Description
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis of Novel Compounds
- [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been used in the synthesis of new chemical entities. For instance, it reacts smoothly with different aldehydes in the presence of InCl3, leading to the formation of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).
Antimicrobial Applications
- Derivatives of this compound, such as those synthesized by condensing suitably substituted chalcones, have shown antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing the methoxy group exhibited high antimicrobial activity (Satyender Kumar et al., 2012).
Molecular Docking and Quantum Chemical Calculations
- The compound's derivatives have been subjects of molecular docking and quantum chemical calculations, providing insights into their potential biological effects. These studies include molecular structure optimization, vibrational spectra analysis, and predictions of molecular docking results (A. Viji et al., 2020).
Solvent-Free Microwave-Assisted Synthesis
- There have been studies on the solvent-free microwave-assisted synthesis of derivatives, highlighting more environmentally friendly and efficient synthesis methods. This approach offers advantages like simpler work-up procedures, shorter reaction times, and good yields (D. Ashok et al., 2017).
Crystal Structure and Conformation Analysis
- The compound and its analogs have been studied for their crystal structure and conformation. This kind of research is crucial for understanding the chemical and physical properties of these molecules, which can have implications in various fields such as material science and drug design (Isuru R. Kumarasinghe et al., 2009).
properties
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAFYYRYVAHBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358253 | |
| Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
CAS RN |
36640-56-9 | |
| Record name | [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)







